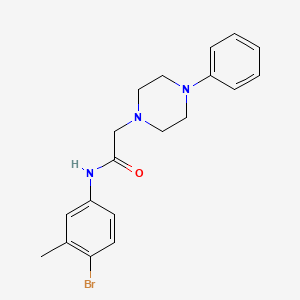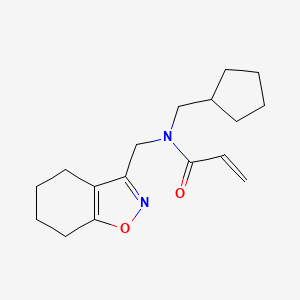![molecular formula C23H24N2O3 B2866472 1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione CAS No. 1797027-28-1](/img/structure/B2866472.png)
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione, also known as IMPE, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as tryptamines and has been found to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
Organic Synthesis and Chemical Properties
- The compound is involved in the synthesis of benzo[c]azepine-1,3(2H)-diones through Rhodium(III)-catalyzed tandem C–H alkylation and intramolecular amination, highlighting its utility in creating bioactive compounds with potential pharmacological applications (Xu et al., 2021).
- In the context of heterocyclic chemistry, derivatives of this compound contribute to the synthesis of azepino[4,5-b]quinoxalines and pyridopyrazino[2,3-d]azepines, demonstrating its versatility in constructing complex heterocyclic frameworks (H. Bonacorso et al., 1995).
Pharmacological Applications
- The molecule and its azaindole derivatives have been investigated as inhibitors of HIV-1 attachment, showcasing the potential of these compounds in antiviral therapy. The systematic modification of the molecule resulted in derivatives with improved pharmaceutical properties and significant antiviral activity (Tao Wang et al., 2009).
Material Science and Photophysics
- The structural modification of this compound led to the development of materials with photochromic properties, such as hetarylethenes, demonstrating applications in materials science, specifically in the design of molecular switches and optical storage devices (N. Makarova et al., 2011).
Novel Drug Development
- Its derivatives have been explored for inducing methuosis, a non-apoptotic form of cell death, in cancer cells. This represents a novel approach to cancer therapy, particularly in targeting drug-resistant cancer cells (M. W. Robinson et al., 2012).
特性
IUPAC Name |
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-18-11-9-16(10-12-18)17-6-4-5-13-25(15-17)23(27)22(26)20-14-24-21-8-3-2-7-19(20)21/h2-3,7-12,14,17,24H,4-6,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXFNSFKDSQPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2866389.png)
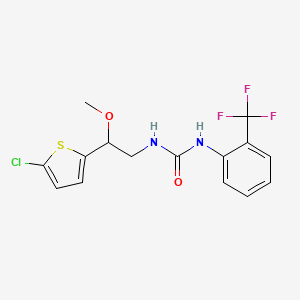
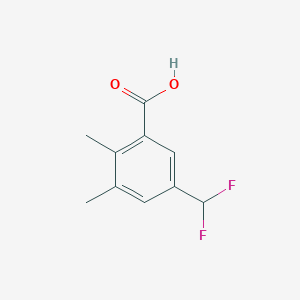
![4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione](/img/structure/B2866393.png)

![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B2866398.png)
![3,4,5-trimethoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2866399.png)
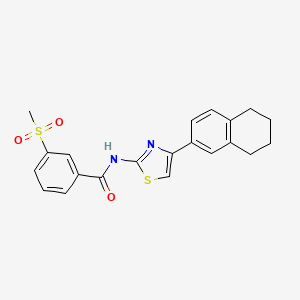
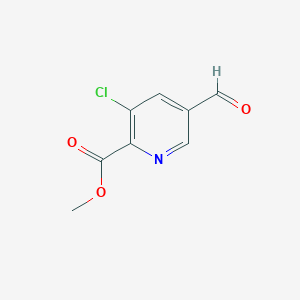
![Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride](/img/structure/B2866402.png)
